2,4-Difluoro-6-methoxy-1,3,5-triazine
Description
Historical Development and Significance of Halogenated 1,3,5-Triazines in Organic Synthesis
The historical cornerstone of halogenated 1,3,5-triazines is undoubtedly 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.net This cost-effective and highly reactive compound has been a linchpin in organic synthesis for decades. researchgate.net Its three chlorine atoms can be sequentially substituted by a wide array of nucleophiles, a feature that has been extensively exploited in the production of a vast range of commercially important products. researchgate.net
Notably, cyanuric chloride serves as a primary building block for the synthesis of numerous triazine-based herbicides, such as atrazine, and reactive dyes for the textile industry. researchgate.netmdpi.com Its utility also extends to its role as a versatile reagent for various organic transformations. The development of other halogenated triazines has further expanded the synthetic chemist's toolkit, offering tailored reactivity and properties for specific applications.
Strategic Importance of Fluorine Substitution in Aromatic Heterocyclic Systems
The introduction of fluorine into aromatic heterocyclic systems is a strategic approach widely employed in medicinal chemistry and materials science to modulate molecular properties. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity and physical characteristics.
Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also alter the acidity or basicity of nearby functional groups, thereby affecting a molecule's binding affinity to biological targets. Furthermore, the incorporation of fluorine can impact lipophilicity, which in turn influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Structural and Electronic Features of the 1,3,5-Triazine (B166579) Core
The 1,3,5-triazine ring is a planar, aromatic heterocycle. Its structure is analogous to benzene (B151609), with three carbon atoms replaced by nitrogen atoms. This substitution pattern results in a significantly different electronic landscape. The nitrogen atoms, being more electronegative than carbon, withdraw electron density from the ring, making the 1,3,5-triazine core electron-deficient.
This electron deficiency has a profound impact on the reactivity of the triazine ring. Unlike benzene, which readily undergoes electrophilic aromatic substitution, the 1,3,5-triazine core is generally resistant to such reactions. Instead, it is highly susceptible to nucleophilic aromatic substitution, particularly when substituted with good leaving groups like halogen atoms. researchgate.net
Positioning 2,4-Difluoro-6-methoxy-1,3,5-triazine as an Advanced Fluorinated Triazine Scaffold
This compound represents a sophisticated evolution of the halogenated triazine scaffold. By replacing the highly reactive chlorine atoms of its dichloro-analogue with fluorine, this compound offers a unique reactivity profile. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, yet fluorine's high electronegativity strongly activates the triazine ring towards nucleophilic attack. This combination allows for more controlled and selective reactions.
The presence of the methoxy (B1213986) group further modulates the electronic properties and reactivity of the remaining two fluorine atoms. This mono-alkoxy, di-fluoro substitution pattern provides a platform for the sequential and regioselective introduction of different nucleophiles, making it a valuable intermediate for the synthesis of complex, multifunctional molecules.
While specific data for this compound is not as abundant as for its chloro-analogue, its synthesis can be inferred from the well-established chemistry of cyanuric fluoride (B91410) (2,4,6-trifluoro-1,3,5-triazine). nist.govnist.gov The reaction of cyanuric fluoride with one equivalent of sodium methoxide (B1231860) would be the logical route to this compound.
Table 1: Comparison of Related Triazine Derivatives
| Compound | Formula | Molecular Weight ( g/mol ) | Key Features |
| Cyanuric Chloride | C₃Cl₃N₃ | 184.40 | Highly reactive, trifunctional, widely used precursor. |
| Cyanuric Fluoride | C₃F₃N₃ | 135.05 | More reactive than cyanuric chloride, precursor to fluorinated triazines. nist.govnist.gov |
| 2,4-Dichloro-6-methoxy-1,3,5-triazine (B150824) | C₄H₃Cl₂N₃O | 179.99 | Dichloro analogue, useful intermediate. |
| This compound | C₄H₃F₂N₃O | 147.08 | Target compound, offers unique reactivity due to fluorine substitution. |
Overview of Key Academic Research Domains Pertaining to Fluorinated Methoxytriazines
Research into fluorinated methoxytriazines spans several key scientific disciplines, driven by the unique properties imparted by the combination of fluorine and methoxy substituents on the triazine core.
In medicinal chemistry , these scaffolds are explored for the development of novel therapeutic agents. The triazine core itself is a known pharmacophore, and the introduction of fluorine and methoxy groups allows for the fine-tuning of a compound's pharmacological profile.
In agrochemical research , triazine derivatives have a long history as herbicides. The development of fluorinated analogues is a continuing area of investigation aimed at discovering new active ingredients with improved efficacy and environmental profiles. herts.ac.uk
In materials science , the high thermal stability and unique electronic properties of fluorinated triazines make them attractive building blocks for the creation of advanced polymers and functional materials.
Finally, in supramolecular chemistry , the electron-deficient nature of the triazine ring allows it to participate in non-covalent interactions, such as stacking with electron-rich aromatic systems. This property is exploited in the design of self-assembling systems and molecular recognition platforms.
Structure
3D Structure
Properties
Molecular Formula |
C4H3F2N3O |
|---|---|
Molecular Weight |
147.08 g/mol |
IUPAC Name |
2,4-difluoro-6-methoxy-1,3,5-triazine |
InChI |
InChI=1S/C4H3F2N3O/c1-10-4-8-2(5)7-3(6)9-4/h1H3 |
InChI Key |
FPOBWIYBOCLPOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Difluoro 6 Methoxy 1,3,5 Triazine and Precursors
De Novo Annulation Approaches for the Formation of the 1,3,5-Triazine (B166579) Ring System with Fluorine and Methoxy (B1213986) Substituents
De novo synthesis involves the formation of the heterocyclic ring from one or more acyclic components. The primary methods for constructing the 1,3,5-triazine ring from non-triazine precursors include the acid-catalyzed cyclotrimerization of nitriles or the condensation of compounds like imidates and guanidines. nih.govorganic-chemistry.orgnih.gov For instance, a common de novo route is the reaction of dicyandiamide (B1669379) with various nitriles, often facilitated by microwave irradiation, to produce 2,4-diamino-1,3,5-triazine derivatives. researchgate.net Another approach involves a three-component reaction between imidates, guanidines, and amides or aldehydes to yield unsymmetrical 1,3,5-triazin-2-amines. nih.govorganic-chemistry.org
While these methods are effective for producing certain substitution patterns, they are not typically employed for the synthesis of 2,4-difluoro-6-methoxy-1,3,5-triazine. The challenge lies in the difficulty of sourcing or preparing acyclic precursors that already contain the required methoxy and fluoro functional groups in a configuration that would reliably cyclize to form the desired product with high regioselectivity. The high reactivity and commercial availability of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) make its derivatization a more practical and efficient strategy. researchgate.net
Syntheses from Established 1,3,5-Triazine Precursors
The most practical and widely adopted method for synthesizing substituted 1,3,5-triazines is the functionalization of an existing, inexpensive triazine precursor. researchgate.net This approach offers precise control over the introduction of various substituents onto the triazine core.
Cyanuric chloride is the premier starting material for the synthesis of a vast array of 1,3,5-triazine derivatives, including this compound. researchgate.netnih.gov Its utility stems from the three reactive C-Cl bonds, which can be sequentially substituted by a wide range of nucleophiles under controlled conditions.
The synthesis of unsymmetrically trisubstituted triazines from cyanuric chloride is possible due to the differential reactivity of the three chlorine atoms. The substitution of one chlorine atom with an electron-donating group (like a methoxy group) deactivates the remaining chlorine atoms toward subsequent nucleophilic attack. nih.gov This electronic effect allows for a stepwise substitution by carefully controlling the reaction temperature.
This thermodependency is a cornerstone of triazine chemistry:
First Substitution: Typically occurs at low temperatures, around 0–5 °C. nih.govnih.gov
Second Substitution: Requires moderately increased temperatures, often at room temperature. nih.gov
Third Substitution: Necessitates significantly more vigorous conditions, such as heating at elevated temperatures, often near the boiling point of the solvent. nih.gov
This predictable, temperature-dependent reactivity enables the sequential and selective introduction of different nucleophiles, making it an ideal strategy for producing compounds like this compound. nih.gov
The first step in the synthesis from cyanuric chloride is the selective replacement of a single chlorine atom with a methoxy group. This is achieved through a nucleophilic substitution reaction with methanol (B129727) or, more commonly, a methoxide (B1231860) salt such as sodium methoxide. To ensure monosubstitution and prevent the formation of di- or trimethoxy-substituted byproducts, the reaction is carried out at low temperatures, typically between 0 and 5 °C. nih.gov A base, such as sodium bicarbonate or potassium carbonate, is used to neutralize the HCl generated during the reaction with methanol. nih.gov This reaction yields the crucial intermediate, 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824). sigmaaldrich.com
| Reactants | Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Cyanuric Chloride, Methanol (MeOH) | NaHCO₃ in water | Methanol/Water | 0 °C | 3 h | High | nih.gov |
| Cyanuric Chloride, Sodium Methoxide | N/A | Methanol | 0–5 °C | Not Specified | Not Specified |
The introduction of fluorine atoms onto the triazine ring is accomplished via a halogen exchange (Halex) reaction, a type of nucleophilic substitution where a halide is replaced by a fluoride (B91410) ion. researchgate.net This transformation is a key step in organofluorine chemistry. The classic Finkelstein reaction, for example, involves the exchange of halides. sigmaaldrich.com For aromatic systems like triazines, alkali metal fluorides such as potassium fluoride (KF) or cesium fluoride (CsF) are the most common fluorinating agents. The reactivity of these agents generally follows the order CsF > KF > NaF. researchgate.net The reaction is typically performed in a high-boiling, polar aprotic solvent which helps to solubilize the fluoride salt and facilitate the substitution.
The final step in the synthesis is the conversion of the intermediate, 2,4-dichloro-6-methoxy-1,3,5-triazine, into the target compound, this compound. This is achieved by a halogen exchange reaction where the two remaining chlorine atoms are replaced by fluorine.
This fluorination is typically carried out using spray-dried potassium fluoride, which has a higher surface area and reactivity compared to standard calcined KF. researchgate.net The reaction requires elevated temperatures and is conducted in a polar aprotic solvent like sulfolane (B150427) or N-methylpyrrolidone (NMP). researchgate.netgoogle.com The higher temperature is necessary to overcome the reduced reactivity of the remaining C-Cl bonds on the methoxy-substituted triazine ring.
| Starting Material | Fluorinating Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloro-6-methoxy-1,3,5-triazine | Spray-dried Potassium Fluoride (KF) | Sulfolane | ~220 °C | Good to High | researchgate.net |
| Pentachloropyridine (analogous system) | Potassium Fluoride (KF) | N-Methylpyrrolidone (NMP) | 100–170 °C | High | google.com |
Transformations of Dihalogentated Methoxytriazines (e.g., 2,4-Dichloro-6-methoxy-1,3,5-triazine)
Regioselective Fluorination Strategies
Following the synthesis of the 2,4-dichloro-6-methoxy-1,3,5-triazine intermediate, the next critical step is the regioselective fluorination of the two remaining chlorine atoms. This transformation is a classic example of a halogen exchange (Halex) reaction. The dichlorinated precursor is treated with a fluorinating agent, typically an alkali metal fluoride such as potassium fluoride (KF) or sodium fluoride (NaF).
The reaction is generally carried out in a high-boiling point, polar aprotic solvent to facilitate the dissolution of the fluoride salt and promote the nucleophilic substitution. The regioselectivity is inherently controlled because both remaining reactive sites on the triazine ring are identical chlorine atoms, leading directly to the desired 2,4-difluoro product. Careful control of stoichiometry and reaction temperature is necessary to drive the reaction to completion and replace both chlorine atoms with fluorine.
Table 1: Typical Reaction Parameters for Fluorination
| Parameter | Condition | Purpose |
| Precursor | 2,4-dichloro-6-methoxy-1,3,5-triazine | Dichloro-intermediate |
| Fluorinating Agent | Potassium Fluoride (KF), Sodium Fluoride (NaF) | Source of fluoride ions |
| Solvent | Polar aprotic (e.g., Sulfolane, DMF) | Dissolve reactants, facilitate reaction |
| Temperature | Elevated (e.g., 70-150 °C) | Overcome activation energy for substitution |
Selective Derivatization of the Remaining Halogen and Methoxy Group
Once synthesized, this compound serves as a versatile building block for further chemical modifications. The two fluorine atoms on the triazine ring are effective leaving groups and are susceptible to nucleophilic aromatic substitution. This allows for the selective introduction of various functional groups by reacting the compound with a wide range of nucleophiles, such as amines, thiols, or alkoxides.
The reactivity of the fluorine atoms can be leveraged to synthesize more complex triazine derivatives. For instance, reaction with a primary or secondary amine would yield an amino-fluorotriazine, which could be a precursor for biologically active molecules or functional materials.
While the fluorine atoms are the most reactive sites for nucleophilic attack, the methoxy group can also function as a leaving group under certain conditions, particularly with strong nucleophiles or at elevated temperatures. eurjchem.com This potential for demethoxylation offers an additional, albeit less commonly exploited, pathway for derivatization. eurjchem.com
Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Flow Chemistry) Applicable to Fluorinated Triazines
Modern synthetic chemistry increasingly employs advanced technologies to improve reaction efficiency, safety, and scalability. Both microwave-assisted synthesis and flow chemistry are highly applicable to the preparation of fluorinated triazines.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, known for dramatically reducing reaction times, increasing yields, and enhancing product purity. researchgate.net In the synthesis of fluorinated triazines, microwave energy can efficiently drive the nucleophilic substitution reactions. researchgate.net The selective absorption of microwave energy by polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate the rate-limiting steps in both the initial substitution on cyanuric chloride and the subsequent fluorination. researchgate.net This technique is particularly advantageous for the Halex reaction, which often requires high temperatures and long reaction times under conventional heating. researchgate.net
Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, especially for reactions that are highly exothermic or involve hazardous reagents. The synthesis of substituted triazines can be readily adapted to a flow process. In a typical setup, streams of the reactants (e.g., the dichlorinated precursor and the fluorinating agent solution) are continuously pumped and mixed in a heated reactor coil or microreactor. The precise control over temperature, pressure, and residence time in a flow system allows for optimization of reaction conditions to maximize yield and minimize byproduct formation. This technology provides a safer and more scalable alternative to traditional batch processing for the industrial production of fluorinated triazines.
High-Purity Isolation and Characterization Protocols for this compound
The isolation and purification of this compound from the reaction mixture are critical for obtaining a high-purity product. Standard laboratory techniques are employed for this purpose. After the reaction is complete, the crude product is typically isolated by filtration to remove inorganic salts, followed by extraction and solvent removal.
For high-purity isolation, the following methods are applicable:
Recrystallization: The crude solid can be dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. Heptane has been used for recrystallizing similar chloro-methoxy-triazine compounds. nih.gov
Column Chromatography: Silica (B1680970) gel column chromatography can be used to separate the desired product from unreacted starting materials and byproducts based on differences in polarity.
Once isolated, the compound's identity and purity are confirmed using a suite of analytical techniques.
Table 2: Expected Characterization Data for this compound
| Technique | Expected Result | Interpretation |
| ¹H NMR | A singlet peak around 3.9-4.1 ppm. | Corresponds to the three equivalent protons of the methoxy (-OCH₃) group. |
| ¹³C NMR | Signals corresponding to the methoxy carbon and the three distinct carbons of the triazine ring. The carbons bonded to fluorine would show coupling (C-F coupling). | Confirms the carbon skeleton and the presence of C-F bonds. |
| ¹⁹F NMR | A single resonance peak. | Indicates the presence of two chemically equivalent fluorine atoms on the symmetric triazine ring. researchgate.netspectrabase.com |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₄H₃F₂N₃O). | Confirms the molecular weight and elemental composition of the molecule. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-F, C=N (triazine ring), and C-O bonds. | Provides information about the functional groups present in the molecule. |
These protocols ensure the production of this compound with high purity, which is essential for its subsequent use in further synthetic applications.
Mechanistic Investigations of Reactions Involving 2,4 Difluoro 6 Methoxy 1,3,5 Triazine
Detailed Examination of Nucleophilic Aromatic Substitution (SNAr) on the Triazine Ring
Nucleophilic aromatic substitution (SNAr) is a cornerstone of triazine chemistry. The reactivity of the triazine ring is significantly influenced by its substituents, which dictate the chemo- and regioselectivity of incoming nucleophiles.
Chemo- and Regioselectivity Profiles Influenced by Fluorine and Methoxy (B1213986) Groups
The fluorine and methoxy groups on the 2,4-Difluoro-6-methoxy-1,3,5-triazine ring play a crucial role in directing nucleophilic attack. The highly electronegative fluorine atoms act as potent activating groups for SNAr reactions, making the carbon atoms to which they are attached highly electrophilic. researchgate.net In contrast, the methoxy group is a weaker activating group and can also be a leaving group under certain conditions. researchgate.net
The general order of reactivity for nucleophilic substitution on halotriazines is F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile on the carbon atom, and the highly polarized C-F bond facilitates this attack. youtube.com
Studies on related 2,4,6-trichloro-1,3,5-triazine (TCT) have shown a clear order of reactivity with different nucleophiles, with alcohols being more reactive than thiols, which are in turn more reactive than amines. nih.govfrontiersin.org This selectivity is attributed to the electrophilicity of the carbon atoms in the triazine ring, which is modulated by the substituents. frontiersin.org The first substitution on TCT is highly favorable and can occur at low temperatures, while subsequent substitutions require harsher conditions due to the deactivating effect of the newly introduced group. nih.govfrontiersin.org
In the case of this compound, nucleophilic attack is expected to occur preferentially at the C4 or C6 positions, displacing one of the fluorine atoms. The specific regioselectivity will depend on the nature of the nucleophile and the reaction conditions.
Kinetic and Thermodynamic Parameters of SNAr Pathways
The kinetics of SNAr reactions on triazine rings have been the subject of detailed investigation. For many substituted triazines, these reactions are believed to proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.govsemanticscholar.org This is supported by linear Brønsted and Hammett plots observed in studies of related triazine systems. nih.govsemanticscholar.org
The rate of substitution is influenced by the electronic properties of the substituents on both the triazine ring and the incoming nucleophile. rsc.orgresearchgate.net Electron-withdrawing groups on the triazine ring enhance the rate of reaction, while electron-donating groups on the nucleophile also increase reactivity.
| Halogen | Relative Reactivity | Reference |
|---|---|---|
| Fluorine (F) | Highest | youtube.com |
| Chlorine (Cl) | Intermediate | nih.govfrontiersin.org |
| Bromine (Br) | Lower | |
| Iodine (I) | Lowest |
Thermodynamic data for the parent 1,3,5-triazine (B166579) molecule, including its enthalpy of formation, have been determined, providing a baseline for understanding the energetic changes during substitution reactions. nist.gov
Solvent Effects and Catalysis in Nucleophilic Reactivity
Catalysis can also be employed to enhance the rate and selectivity of these reactions. Both acid and base catalysis have been observed in SNAr reactions of triazines. Base catalysis can occur through deprotonation of the nucleophile, increasing its nucleophilicity. Acid catalysis can involve protonation of the triazine ring, making it more susceptible to nucleophilic attack.
Electrophilic Activation and Transformations of the this compound Core
While the triazine ring is electron-deficient and thus generally unreactive towards electrophiles, electrophilic activation can be achieved under specific conditions. This typically involves the use of strong electrophiles or the presence of activating substituents.
Transition metal catalysts, such as palladium and copper, have been utilized to facilitate C-H fluorination and other transformations on aromatic and heteroaromatic rings. beilstein-journals.org These methods often involve the generation of a reactive metal-fluoride species that can then undergo reductive elimination to form the C-F bond. While not specific to this compound, these methodologies suggest potential pathways for its further functionalization.
Photochemical and Radical Reactions of Fluorinated Methoxytriazines
The photochemical and radical chemistry of fluorinated methoxytriazines is an area of growing interest. The introduction of fluorine atoms can significantly alter the photochemical properties of a molecule. researchgate.net For instance, fluorinated phenylazides have been shown to exhibit different photochemical reactivity compared to their non-fluorinated counterparts. researchgate.net
Radical reactions involving triazines can be initiated by various methods, including chemical initiators or photochemical activation. The reduction of 2,4,6-tri(4-pyridyl)-1,3,5-triazine with alkali metals has been shown to produce stable radical anions and diradical dianions. nih.gov This suggests that this compound could also form radical species under appropriate reducing conditions.
Investigations into Intramolecular Rearrangements and Cycloaddition Reactions (e.g., Diels-Alder type)
Intramolecular rearrangements of substituted triazines can lead to the formation of new heterocyclic systems. rsc.org For example, the rearrangement of 3,4-dihydro-4-imino-1,2,3-benzotriazines has been reported. rsc.org
Derivatization and Functionalization Strategies of 2,4 Difluoro 6 Methoxy 1,3,5 Triazine
Controlled Introduction of Amine and Hydrazine (B178648) Derivatives
The introduction of nitrogen-based nucleophiles, such as amines and hydrazines, is a fundamental strategy for derivatizing the triazine scaffold. The differential reactivity of the halogen substituents on the triazine ring allows for a stepwise and controlled functionalization. This is typically achieved by carefully managing the reaction temperature. mdpi.comnih.gov
For instance, in the synthesis of hydrazino-methoxy-1,3,5-triazine derivatives, 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) is used as an intermediate. mdpi.comresearchgate.net This intermediate can be reacted with hydrazine hydrate (B1144303) to substitute the chlorine atoms with hydrazino groups. mdpi.com A study demonstrated the synthesis of 2,4-dihydrazino-6-methoxy-1,3,5-triazine from its dichloro precursor in a high yield of 95%. mdpi.com This sequential substitution is a common feature of cyanuric chloride and its derivatives, where the first chlorine can be replaced at a low temperature (e.g., 0°C), the second at room temperature, and the third often requires heating. researchgate.netnih.gov This principle allows for the precise construction of mono-, di-, and tri-substituted triazines bearing various amine and hydrazine functionalities. researchgate.netnih.gov
A novel derivatizing reagent, 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH), highlights the utility of these structures for specialized applications like the analysis of carbonyl compounds. nih.gov
| Precursor | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 2,4-dichloro-6-methoxy-1,3,5-triazine | Hydrazine hydrate | 2,4-dihydrazino-6-methoxy-1,3,5-triazine | 95% | mdpi.com |
| 2-chloro-4,6-disubstituted-s-triazine | Hydrazine hydrate | 2-hydrazino-4,6-disubstituted-1,3,5-triazine | Not specified | nih.gov |
Formation of Alkoxy and Phenoxy Derivatives
Alkoxy and phenoxy groups are readily introduced onto the triazine ring through nucleophilic substitution of the fluorine atoms with corresponding alcohols or phenols. This reaction is analogous to the well-established synthesis pathways starting from chlorinated triazines. researchgate.netfrontiersin.org The synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine itself involves the reaction of cyanuric chloride with methanol (B129727), demonstrating the facility of this substitution. mdpi.com
Further substitution can be achieved to create more complex derivatives. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) can react with a carboxylic acid in the presence of N-methylmorpholine (NMM) to form 2-aryloxy-4,6-dimethoxy-1,3,5-triazine. researchgate.net This showcases the versatility of the triazine core in accommodating various oxygen-centered nucleophiles. Research has also detailed the synthesis and crystal structures of several derivatives, including 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine (B3032571) and 3-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2-methylphenol, further illustrating the broad scope of possible structures. nih.gov
| Precursor | Reagent | Base/Solvent | Product Example | Reference |
|---|---|---|---|---|
| 2,4,6-trichloro-1,3,5-triazine (TCT) | Phenethoxy alcohol | DIEA / DCM | 2,4-dichloro-6-phenethoxy-1,3,5-triazine | frontiersin.org |
| 2-chloro-4,6-dimethoxy-1,3,5-triazine | Carboxylic acid | N-methylmorpholine (NMM) | 2-aryloxy-4,6-dimethoxy-1,3,5-triazine | researchgate.net |
Synthesis of Thiol and Thioether Functionalized Triazines
The introduction of sulfur-based functionalities, such as thiols and thioethers, onto the triazine ring follows similar principles of nucleophilic aromatic substitution. Thiols and their conjugate bases, thiolates, are excellent nucleophiles and can effectively displace the fluorine atoms on the 2,4-difluoro-6-methoxy-1,3,5-triazine core. masterorganicchemistry.com
Syntheses using chlorinated triazines as precursors are well-documented. For example, fluorous 2,4-dichloro-1,3,5-triazines have been functionalized with 1H,1H,2H,2H-perfluorodecanethiol to create thioether derivatives. nih.gov These reactions demonstrate that both chlorine atoms on the triazine ring are sufficiently reactive for thiol scavenging, implying a similar or even greater reactivity for fluorine atoms. nih.gov The general strategy involves the sequential substitution of halogens with sulfur nucleophiles, which can be controlled to produce a range of thio-functionalized triazines. mdpi.com
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
To achieve C-C bond formation on the triazine ring, transition metal-catalyzed cross-coupling reactions are indispensable tools. While direct substitution by carbon nucleophiles can be challenging, methods like the Suzuki, Heck, and Sonogashira reactions provide efficient pathways.
Research on the related 2-chloro-4,6-dimethoxy-1,3,5-triazine has shown its successful participation in palladium- or nickel-catalyzed cross-coupling processes. researchgate.net These reactions, involving organostannanes, Grignard reagents, organoalanes, and organozinc halides, afford 2-alkyl-4,6-dimethoxy-1,3,5-triazines in moderate to very good yields. researchgate.net
The Suzuki cross-coupling reaction is particularly effective. For example, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604) has been prepared from cyanuric chloride and p-methoxyphenylboronic acid using a palladium complex catalyst, achieving yields as high as 93.5%. google.com Similarly, 6-aryl-2,4-diaminotriazines have been synthesized from their chloro analogues via Suzuki coupling with various aryl boronic acids. researchgate.net These examples underscore the power of palladium catalysis to forge new carbon-carbon bonds on the triazine scaffold, a strategy that is directly applicable to the difluoro analogue.
| Triazine Substrate | Coupling Partner | Catalyst System | Reaction Type | Yield | Reference |
|---|---|---|---|---|---|
| 2,4,6-trichloro-1,3,5-triazine | p-methoxyphenylboronic acid | Magnetic silica (B1680970) supported Pd complex / K₂CO₃ | Suzuki Coupling | 93.5% | google.com |
| 2-chloro-4,6-dimethoxy-1,3,5-triazine | Organostannanes, Grignard reagents, etc. | Pd or Ni catalysts | Cross-Coupling | Moderate to very good | researchgate.net |
| 6-chloro-2,4-diaminotriazine | Aryl boronic acids | Pd(PPh₃)₄ | Suzuki Coupling | High | researchgate.net |
Sequential and Orthogonal Functionalization for Multi-substituted Triazine Architectures
The true synthetic power of the triazine core is realized through sequential and orthogonal functionalization, which allows for the creation of complex, multi-substituted architectures with precisely defined substitution patterns. researchgate.netmdpi.comfrontiersin.org The differential reactivity of the C-F bonds in this compound is the key enabler of this strategy.
The substitution of the first fluorine atom can be accomplished under mild conditions, while the replacement of the second requires more forcing conditions. nih.gov This thermodynamic and kinetic control allows for the stepwise introduction of different nucleophiles. researchgate.net
Furthermore, the inherent chemoselectivity of the triazine core towards different classes of nucleophiles can be exploited. Studies on 2,4,6-trichloro-1,3,5-triazine (TCT) have established a preferential order of incorporation for common nucleophiles as alcohol > thiol > amine. frontiersin.orgkrisp.org.za This orthogonal chemoselectivity provides a powerful tool for synthetic design. For example, an alcohol can be introduced first at a low temperature, followed by a thiol at room temperature, and finally an amine under heating, each reacting selectively at the remaining halogenated positions. nih.govfrontiersin.org This allows for the programmed assembly of three distinct functional groups onto a single triazine scaffold, opening the door to highly complex and tailored molecular designs. frontiersin.orgresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies for 2,4 Difluoro 6 Methoxy 1,3,5 Triazine and Its Derivatives
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Elucidation
Multinuclear NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 2,4-Difluoro-6-methoxy-1,3,5-triazine. By analyzing the spectra of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei, a complete picture of the molecular connectivity and environment of each atom can be assembled.
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, primarily showing a signal for the methoxy (B1213986) group protons (-OCH₃). This signal would typically appear as a singlet in the range of 3.8-4.2 ppm. The exact chemical shift is influenced by the electron-withdrawing nature of the difluorotriazine ring.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms in the triazine ring are expected to resonate at a high chemical shift, typically in the range of 160-175 ppm, due to the presence of electronegative nitrogen and fluorine atoms. The carbon of the methoxy group will appear at a much lower chemical shift, generally between 50 and 60 ppm. The carbon atoms directly bonded to fluorine will exhibit splitting due to C-F coupling.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a particularly powerful technique for characterizing this compound. wikipedia.org The two fluorine atoms are chemically equivalent and are expected to produce a single resonance. The chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine nuclei. wikipedia.org For organofluorine compounds, the chemical shift range is broad, but for fluoroaromatic systems, signals often appear in a characteristic region. wikipedia.org
¹⁵N NMR: While less common, ¹⁵N NMR can offer valuable information about the electronic structure of the triazine ring. The nitrogen atoms in the 1,3,5-triazine (B166579) ring are in a unique chemical environment and would give rise to distinct signals. The chemical shifts of these nitrogen atoms are sensitive to substitution patterns on the triazine ring.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | 3.8 - 4.2 | Singlet | N/A |
| ¹³C | 160 - 175 (C-F), 50 - 60 (O-CH₃) | Doublet (C-F), Quartet (O-CH₃) | ¹JCF ≈ 250-300 |
| ¹⁹F | Specific to environment | Singlet | N/A |
| ¹⁵N | Dependent on ring substitution | - | - |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups and to probe the vibrational modes of the this compound molecule.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the various bonds within the molecule. Key vibrational modes include:
C-F stretching: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹.
Triazine ring vibrations: A series of characteristic bands, often in the 1400-1600 cm⁻¹ and 700-900 cm⁻¹ regions, are indicative of the stretching and bending modes of the triazine ring. A medium to strong band around 800 cm⁻¹ can be attributed to the out-of-plane bending of the substituted 1,2,4-triazine (B1199460) ring, a feature that may be comparable in 1,3,5-triazines. nih.gov
C-O stretching: An absorption corresponding to the C-O bond of the methoxy group is expected around 1050-1250 cm⁻¹.
C-H stretching and bending: Vibrations associated with the methyl group of the methoxy substituent will appear in the regions of 2850-3000 cm⁻¹ (stretching) and 1350-1470 cm⁻¹ (bending).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the triazine ring are often strong in the Raman spectrum. For substituted 1,2,4-triazines, a strong band near 770 cm⁻¹ is assigned to the ring breathing vibration, which may have a similar characteristic frequency in 1,3,5-triazine derivatives. nih.gov
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C-H stretch (methoxy) | 2850 - 3000 | IR, Raman |
| Triazine ring stretch | 1400 - 1600 | IR, Raman |
| C-H bend (methoxy) | 1350 - 1470 | IR |
| C-F stretch | 1100 - 1300 | IR |
| C-O stretch (methoxy) | 1050 - 1250 | IR |
| Triazine ring bend | 700 - 900 | IR |
| Triazine ring breathing | ~770 | Raman |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound and for elucidating its fragmentation pathways.
Accurate Mass Determination: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. For C₄H₃F₂N₃O, the calculated exact mass can be compared to the experimentally determined value to confirm the molecular formula.
Fragment Analysis: Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation. The analysis of these fragment ions provides valuable structural information. Expected fragmentation pathways may include:
Loss of a methyl radical (•CH₃) from the methoxy group.
Loss of formaldehyde (B43269) (CH₂O).
Cleavage of the triazine ring, leading to the formation of smaller nitrogen- and fluorine-containing fragments.
Loss of a fluorine radical (•F).
The fragmentation patterns of triazine herbicides often involve the cleavage of side chains, and similar processes can be expected for this molecule. jeol.com
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted Exact Mass (m/z) | Description |
|---|---|---|
| [M]⁺• | 147.0244 | Molecular Ion |
| [M - CH₃]⁺ | 132.0008 | Loss of a methyl radical |
| [M - CH₂O]⁺• | 117.0180 | Loss of formaldehyde |
| [M - F]⁺ | 128.0280 | Loss of a fluorine radical |
Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, an SCXRD study would provide precise measurements of bond lengths, bond angles, and torsion angles. For instance, in the related compound 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine, the triazine ring was found to form a dihedral angle of 10.37 (4)° with the benzene (B151609) ring. nih.gov A similar planarity would be expected for the triazine ring in the title compound.
This technique also reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (if applicable) and van der Waals forces. The crystal structure of 2,4,6-triamino-1,3,5-triazine (melamine) reveals a monoclinic system, which provides a reference for the types of crystal systems that triazine derivatives can adopt. researchgate.netresearchgate.net
Table 4: Expected Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Bond Lengths | C-F (~1.35 Å), C-N (~1.33 Å), C-O (~1.43 Å) |
| Key Bond Angles | C-N-C (~113°), N-C-N (~127°) |
| Intermolecular Interactions | Dipole-dipole, van der Waals |
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a liquid mixture. nih.gov For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. nih.gov Given its likely volatility, this compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govthermofisher.com A capillary column with a suitable stationary phase would be used to separate the compound from any impurities. The retention time and the mass spectrum obtained from the GC-MS analysis would confirm the identity and purity of the compound.
Table 5: Typical Chromatographic Conditions for the Analysis of Triazine Derivatives
| Technique | Column | Mobile/Carrier Gas | Detector |
|---|---|---|---|
| HPLC | C18 reversed-phase | Acetonitrile/Water gradient | UV-Vis or Mass Spectrometer |
| GC | Capillary column (e.g., TG-5SilMS) | Helium or Nitrogen | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Computational Chemistry and Theoretical Studies of 2,4 Difluoro 6 Methoxy 1,3,5 Triazine
Density Functional Theory (DFT) Calculations for Ground State Geometries, Electronic Structures, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like 2,4-Difluoro-6-methoxy-1,3,5-triazine, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This process involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges, which provide insights into the molecule's polarity and reactive sites. Furthermore, DFT is used to predict spectroscopic properties. For instance, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the structure. Similarly, electronic transitions can be computed to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum.
While DFT studies have been performed on numerous triazine compounds, specific published data on the optimized geometrical parameters (bond lengths and angles) and predicted spectroscopic data for this compound are not available.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. mdpi.comfuelmech.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov
From the HOMO and LUMO energy values, several electronic descriptors can be calculated:
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).
These descriptors help in quantifying the reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. A detailed analysis for this compound would involve calculating these values to predict its behavior in chemical reactions. However, specific published values for EHOMO, ELUMO, the energy gap, and related electronic descriptors for this compound could not be located.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. An MD simulation would provide a detailed view of the conformational landscape of this compound, revealing how the methoxy (B1213986) group rotates and how the molecule behaves in different environments (e.g., in a solvent or in a crystalline state).
By simulating a system containing multiple molecules, MD can also be used to study intermolecular interactions. This would elucidate how molecules of this compound interact with each other and with solvent molecules, providing information on properties like solvation energy and potential crystal packing arrangements. While MD simulations are common for many organic molecules, specific studies detailing the conformational analysis or intermolecular interaction patterns for this compound are not present in the reviewed literature.
Reaction Mechanism Elucidation and Transition State Analysis using Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are instrumental in elucidating reaction mechanisms. For this compound, this could involve studying its nucleophilic substitution reactions, where one of the fluorine atoms or the methoxy group is replaced.
Computational chemists would model the reaction pathway from reactants to products, identifying key intermediates and, crucially, the transition state (TS). The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy barrier. A lower activation energy implies a faster reaction rate. Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that the identified transition state correctly connects the reactants and products. Although reaction mechanisms for other triazines have been studied computationally, a specific transition state analysis for reactions involving this compound is not documented in available research.
In Silico Prediction of Reactivity and Selectivity in Chemical Transformations
In silico methods leverage the computational results described above to predict chemical behavior. For this compound, this would involve using the calculated electronic properties to predict its reactivity and selectivity.
For example, the distribution of electron density and the molecular electrostatic potential map would indicate the most likely sites for electrophilic or nucleophilic attack. The LUMO map often highlights the regions most susceptible to attack by a nucleophile. In this molecule, the carbon atoms of the triazine ring attached to the electronegative fluorine atoms would be expected to be highly electrophilic.
Furthermore, by comparing the activation energies for different possible reaction pathways, computational models can predict the selectivity of a reaction (i.e., which product is most likely to form). This is particularly relevant for substituted triazines, where reactions can occur at different positions. Despite the potential for such analysis, specific in silico predictions of reactivity and selectivity for this compound have not been published.
Applications in Advanced Organic Synthesis
Strategic Building Blocks for the Construction of Complex Organic Molecules
2,4-Difluoro-6-methoxy-1,3,5-triazine, a derivative of cyanuric chloride, serves as a versatile and strategic building block in the synthesis of complex organic molecules. The reactivity of the fluorine atoms on the triazine ring allows for sequential and site-selective nucleophilic substitution, making it a valuable scaffold for introducing molecular diversity. The substitution of the fluorine atoms can be controlled by temperature, allowing for a stepwise introduction of different nucleophiles. This controlled reactivity is a key feature that synthetic chemists exploit to construct intricate molecular architectures. researchgate.netarkat-usa.org
The 1,3,5-triazine (B166579) core is a π-electron-deficient system, which enhances its susceptibility to nucleophilic attack compared to other six-membered heteroaromatic rings. nih.gov This inherent reactivity makes this compound and its analogs useful synthons for creating a wide array of substituted triazine derivatives. These derivatives are found in various biologically active compounds and functional materials. researchgate.netmdpi.com The ease of displacement of the fluoride (B91410) ions by a variety of nucleophiles, including amines, alcohols, and thiols, provides a straightforward method for the synthesis of mono-, di-, and trisubstituted 1,3,5-triazines. ijcrt.orgnih.gov
The synthesis of complex molecules often relies on the use of such versatile building blocks that can be selectively functionalized. For instance, the stepwise substitution of the fluorine atoms in this compound allows for the construction of unsymmetrically substituted triazines, which are challenging to synthesize by other methods. nih.gov This capability is crucial for the development of new pharmaceuticals, agrochemicals, and materials with tailored properties.
Precursors for Novel Heterocyclic Scaffolds
The 1,3,5-triazine ring of this compound serves as a foundational scaffold for the synthesis of novel and complex heterocyclic systems. Through various chemical transformations, the triazine core can be annulated or modified to generate fused heterocyclic compounds with potential biological activities. researchgate.net For example, the reaction of substituted triazines with bifunctional nucleophiles can lead to the formation of bicyclic and polycyclic systems.
The development of novel heterocyclic scaffolds is a significant area of research in medicinal chemistry, as these structures often form the core of new therapeutic agents. ijcrt.org Triazine-based scaffolds have been explored for their potential in developing anticancer, antiviral, and antimicrobial agents. The ability to readily introduce different substituents onto the triazine ring of this compound provides a direct route to a diverse range of derivatives that can be screened for biological activity.
One synthetic strategy involves the initial substitution of the fluorine atoms with suitable nucleophiles, followed by intramolecular cyclization reactions to form fused ring systems. For instance, a nucleophile containing a secondary reactive group can be introduced, which then reacts with another part of the molecule to close a new ring. This approach has been utilized to synthesize a variety of fused triazine heterocycles, demonstrating the utility of this compound as a precursor.
Application as Activating Agents and Reagents in Functional Group Interconversions
Derivatives of 1,3,5-triazine, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), which is structurally similar to this compound, are widely used as activating agents in organic synthesis. researchgate.netmdpi.com These reagents are particularly effective in promoting the formation of amide and ester bonds. The triazine moiety activates a carboxylic acid by forming a highly reactive acyl-triazinyl intermediate, which is then readily attacked by a nucleophile, such as an amine or an alcohol, to form the desired amide or ester.
The mechanism of activation involves the displacement of a halide (in this case, fluoride) by the carboxylate anion. The resulting intermediate is highly susceptible to nucleophilic attack at the carbonyl carbon due to the electron-withdrawing nature of the triazine ring. This method of activation is mild and efficient, often proceeding at room temperature and providing high yields of the desired products with minimal side reactions. researchgate.net
Beyond amide and ester formation, triazine-based activating agents can be employed in a variety of other functional group interconversions. For example, they can be used to convert carboxylic acids into their corresponding acid chlorides, anhydrides, and other derivatives. The versatility of these reagents makes them valuable tools in the synthesis of complex natural products and other challenging molecular targets.
Platforms for Combinatorial Chemistry and Diversity-Oriented Synthesis
The sequential and controllable reactivity of this compound makes it an ideal platform for combinatorial chemistry and diversity-oriented synthesis. researchgate.net By systematically reacting the triazine core with a variety of building blocks, large libraries of structurally diverse compounds can be rapidly generated. eco-vector.com This approach is particularly valuable in drug discovery, where the goal is to explore a vast chemical space to identify new lead compounds with desired biological activities.
In a typical combinatorial synthesis using a triazine scaffold, the first fluorine atom is substituted with one set of building blocks, and the second fluorine atom is then substituted with a different set. This iterative process allows for the creation of a large number of unique compounds from a relatively small number of starting materials. The resulting libraries can then be screened for biological activity, leading to the identification of new drug candidates. nih.gov
The use of solid-phase synthesis techniques can further enhance the efficiency of this process. nih.gov By attaching the triazine scaffold to a solid support, the purification of intermediates and the final products can be greatly simplified, allowing for the high-throughput synthesis of compound libraries. The amenability of this compound to such methodologies underscores its importance as a scaffold in modern drug discovery.
Use in Peptide Chemistry and Bioconjugation (e.g., as coupling reagents or linkers)
Triazine derivatives, particularly those with two leaving groups such as this compound, have found significant application in peptide chemistry as coupling reagents. uniurb.it The principle is similar to their use as activating agents for carboxylic acids, where they facilitate the formation of the peptide bond between two amino acids. The triazine-based coupling reagents offer several advantages, including high coupling efficiency, low rates of racemization, and the ability to couple sterically hindered amino acids. nih.govuni-kiel.de
In peptide synthesis, the carboxylic acid of one amino acid is activated by the triazine reagent, forming a reactive intermediate. This intermediate then reacts with the amino group of a second amino acid to form the dipeptide. Several triazine-based coupling reagents have been developed and are commercially available, demonstrating the importance of this class of compounds in peptide synthesis. mdpi.com
Applications in Materials Science and Polymer Chemistry
Integration into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices as Host or Emitting Materials
The electron-deficient nature of the 1,3,5-triazine (B166579) ring makes it an excellent component for electron-transporting and hole-blocking layers in Organic Light-Emitting Diodes (OLEDs). rsc.orgnih.gov Triazine derivatives are frequently employed as host materials for phosphorescent emitters, facilitating efficient energy transfer and enhancing device performance. mdpi.comnih.gov The introduction of fluorine atoms into organic materials is a common strategy to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This tuning of electronic properties can improve electron injection and increase the material's resistance to oxidative degradation, thereby enhancing the stability and lifetime of OLED devices. rsc.org
The methoxy (B1213986) group, being electron-donating, can also influence the electronic characteristics and solubility of the material. The combination of fluoro and methoxy substituents on the triazine core in 2,4-Difluoro-6-methoxy-1,3,5-triazine could result in a material with a wide energy gap and high triplet energy, which are desirable properties for host materials in phosphorescent OLEDs (PhOLEDs). These materials are designed to confine the triplet excitons within the emissive layer, leading to high quantum efficiencies. mdpi.com
While direct application of this compound in OLEDs is not explicitly reported, the extensive research on other functionalized triazines underscores its potential as a valuable component in the design of next-generation optoelectronic devices. rsc.org
Functionality as Photoinitiators and Photosensitive Components in Polymerization Processes
Certain 1,3,5-triazine derivatives have been identified as highly efficient photoinitiators for various polymerization processes. rsc.orgmdpi.com For instance, compounds like 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) are known to act as versatile high-performance photoinitiators under near UV or visible LED irradiation. ontosight.ai These molecules can initiate free radical polymerization of (meth)acrylates and, in combination with other additives, can also trigger cationic polymerization of epoxides. ontosight.ai
The functionality of these triazine-based photoinitiators often relies on the presence of moieties that can absorb light and generate reactive species. While the specific photoinitiating capabilities of this compound have not been detailed, its substituted triazine structure suggests a potential role in photosensitive systems. The electronic interplay between the fluoro and methoxy groups could influence its absorption spectrum and its ability to participate in photo-induced chemical reactions, making it a candidate for investigation in the development of novel photoinitiating systems.
Incorporation into Polymeric Frameworks and Dendrimers for Tailored Properties
The 1,3,5-triazine scaffold is a versatile building block for the synthesis of complex macromolecular architectures such as porous organic polymers (POPs) and dendrimers. nih.govresearchgate.net The synthesis of these materials often starts with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms can be sequentially substituted with various functional groups in a controlled manner. researchgate.net This step-wise reactivity allows for the precise construction of highly branched and well-defined structures.
Given that this compound features reactive fluorine atoms, it could serve as a monomer or a core molecule for the synthesis of fluorinated polymers and dendrimers. The substitution of fluorine is generally more challenging than that of chlorine, which could offer different synthetic pathways and opportunities. The incorporation of fluorine into polymeric frameworks can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. core.ac.uk Triazine-based dendrimers have been explored for applications in drug delivery, catalysis, and materials science. nih.govresearchgate.netnih.gov
The following table provides an overview of the role of triazine derivatives in the synthesis of polymers and dendrimers.
| Macromolecular Architecture | Role of Triazine Derivative | Key Properties of Resulting Material |
| Porous Organic Polymers (POPs) | Building block/monomer | High surface area, tunable porosity, high nitrogen content, stability. |
| Dendrimers | Core or branching unit | Well-defined structure, multivalency, tailored surface functionalities. |
| Hyperbranched Polymers | AB2-type monomer | High molecular weight, excellent thermal stability. |
Role in the Design of Advanced Functional Materials (e.g., molecular switches, supramolecular assemblies)
The planar structure and the presence of multiple nitrogen atoms make the 1,3,5-triazine ring an excellent candidate for constructing supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.netrsc.org These interactions are fundamental in the design of molecular switches and other advanced functional materials.
The introduction of fluorine atoms can significantly influence these intermolecular interactions. For example, C-H···F hydrogen bonds can play a crucial role in the solid-state packing of fluorinated molecules, leading to specific supramolecular architectures. rsc.org The self-assembly of fluorinated molecules has been utilized to create two-dimensional networks and other organized structures. nih.gov
By carefully designing the substituents on the triazine ring, it is possible to create molecules that can respond to external stimuli such as light, heat, or chemical species, thus acting as molecular switches. While the specific use of this compound in this context is yet to be explored, its structural features make it a promising platform for the development of novel functional materials based on supramolecular chemistry.
Contribution to the Development of Agrochemical and Industrial Chemicals (as a chemical scaffold, not the final product's specific application as herbicide/insecticide)
The 1,3,5-triazine ring is a common scaffold in a wide range of industrial and agrochemical products. The versatile reactivity of substituted triazines allows them to serve as key intermediates in the synthesis of more complex molecules. For example, 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824), a close analog of the title compound, is a valuable intermediate. mdpi.com It is conceivable that this compound could be used in a similar capacity, with the fluorine atoms providing a different reactivity profile for nucleophilic substitution reactions.
The presence of fluorine is a well-known feature in many modern agrochemicals and pharmaceuticals, often enhancing their biological activity and metabolic stability. nih.gov Therefore, fluorinated triazine derivatives are attractive building blocks in the synthesis of new active ingredients. The title compound could serve as a precursor for a variety of derivatives where the fluorine atoms are replaced by other functional groups to create a library of compounds for screening in agrochemical and industrial applications.
Future Research Directions and Emerging Paradigms for 2,4 Difluoro 6 Methoxy 1,3,5 Triazine
Development of Sustainable and Atom-Economical Synthetic Pathways
Traditional syntheses of substituted triazines often begin with cyanuric chloride, involving sequential nucleophilic substitutions. nih.govnih.gov While effective, these methods can generate significant waste and utilize hazardous materials. Future research is increasingly directed towards greener synthetic alternatives that prioritize sustainability and atom economy.
Key areas of development include:
Alternative Starting Materials: Research into alternatives to cyanuric chloride or cyanuric fluoride (B91410) is a primary goal. This could involve direct cyclotrimerization of nitriles or other precursors under greener conditions. chim.itresearchgate.net Microwave-assisted synthesis, for example, has been shown to be an efficient, solvent-minimizing method for producing other triazine derivatives and could be adapted for fluorinated analogs. rsc.orgresearchgate.netresearchgate.net
Catalytic Approaches: The development of catalytic systems, particularly using earth-abundant and non-toxic metals like iron, offers a promising route to enhance atom economy. researchgate.net Catalytic methods can enable more direct and efficient bond formations, reducing the need for stoichiometric reagents and minimizing waste streams.
Solvent Minimization: A significant focus is on reducing or eliminating the use of volatile organic solvents. This includes exploring solvent-free reaction conditions or employing environmentally benign solvents like water or bio-derived solvents. researchgate.netnih.gov
| Synthesis Strategy | Key Advantages | Relevant Research Area |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potential for solvent-free conditions. | Green Chemistry, Process Intensification |
| Catalytic Cyclotrimerization | High atom economy, use of less hazardous starting materials, potential for lower waste generation. | Homogeneous/Heterogeneous Catalysis |
| Reactions in Green Solvents | Reduced environmental impact, improved safety profile, potential for easier product separation. | Sustainable Chemistry |
Exploration of Novel Reactivity in Non-Conventional and Sustainable Reaction Media
The reaction medium plays a critical role in the outcome, efficiency, and environmental impact of a chemical process. Moving beyond traditional organic solvents is a key paradigm shift in modern chemistry. For 2,4-Difluoro-6-methoxy-1,3,5-triazine, exploring its reactivity in non-conventional media could unlock new synthetic possibilities and enhance its green credentials.
Future research should investigate:
Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These solvents offer unique properties such as low volatility, high thermal stability, and tunable polarity. They can act as both solvent and catalyst, potentially enhancing reaction rates and selectivity for nucleophilic substitution reactions on the triazine ring.
Aqueous Media: Performing reactions in water is a cornerstone of green chemistry. Research into phase-transfer catalysis or the use of surfactants could facilitate the reactivity of the relatively hydrophobic triazine core in aqueous environments, particularly for nucleophilic substitution reactions. nih.gov
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and environmentally benign solvent alternative. Investigating the solubility and reactivity of this compound in scCO₂ could lead to clean and efficient synthetic processes with simplified downstream purification.
Integration into Flow Chemistry Systems for Continuous Synthesis and Process Optimization
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved process control, higher yields, and easier scalability. rsc.org The synthesis of highly reactive or fluorinated compounds is particularly well-suited for this technology. chemistryviews.org
Future directions in this area include:
Continuous Synthesis of the Core Structure: Developing a continuous flow process for the synthesis of this compound itself. This would likely involve the reaction of cyanuric fluoride with sodium methoxide (B1231860) in a microreactor, allowing for precise control over stoichiometry, temperature, and residence time, thereby minimizing side reactions and improving yield and safety.
Telescoped Reactions: Integrating the synthesis of the triazine with subsequent derivatization steps in a continuous, multi-stage flow system. This "telescoped" approach avoids the isolation and purification of intermediates, saving time, resources, and reducing waste. chemistryviews.org
Process Analytical Technology (PAT): Implementing real-time monitoring and control using in-line analytical techniques (e.g., IR, NMR spectroscopy). This allows for rapid process optimization and ensures consistent product quality, which is crucial for manufacturing fine chemicals.
| Flow Chemistry Advantage | Application to Triazine Synthesis | Potential Outcome |
| Enhanced Safety | Controlled handling of reactive intermediates and reagents in small volumes. | Reduced risk of thermal runaways and exposure to hazardous materials. |
| Precise Process Control | Accurate control of temperature, pressure, and residence time. | Higher yields, improved selectivity, and minimized byproduct formation. |
| Scalability | Production can be increased by running the system for longer periods. | Seamless transition from laboratory-scale research to industrial production. |
Advanced Computational Design and Prediction of Novel Fluorinated Triazine Derivatives
Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and development of new molecules with tailored properties. researchgate.netnih.gov These methods can predict reactivity, stability, and potential biological or material properties, guiding synthetic efforts toward the most promising candidates.
Key research avenues include:
Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure and reactivity of this compound. nih.gov This can help predict the regioselectivity of nucleophilic substitutions and understand the influence of different substituents on the molecule's properties.
Molecular Docking and Virtual Screening: For applications in drug discovery, computational models can be used to design libraries of derivatives based on the this compound scaffold. These virtual compounds can then be screened against biological targets to identify potential hits for future synthesis and testing. nih.gov
Predictive Modeling of Material Properties: Developing quantitative structure-property relationship (QSPR) models to predict the physical and chemical properties of novel polymers or materials derived from this triazine. This can guide the design of new materials for applications in electronics, optics, or nanotechnology.
Application in Emerging Fields such as Nanotechnology and Catalysis Research
The unique electronic properties and structural rigidity of the triazine ring make it an attractive building block for advanced materials. Future research will likely see this compound being incorporated into novel functional materials.
Emerging applications to be explored:
Covalent Organic Frameworks (COFs): Using the triazine as a trifunctional node for the synthesis of highly ordered, porous COFs. The fluorine atoms could impart unique properties, such as hydrophobicity or specific affinities, making these materials suitable for selective adsorption, separation, or sensing applications. nih.gov
Metal-Organic Frameworks (MOFs): While the triazine itself is not a typical linker, it can be functionalized with coordinating groups (e.g., carboxylates) to serve as a ligand for MOF construction. mdpi.com These MOFs could find applications in gas storage, catalysis, or as drug delivery vehicles.
Catalysis: The electron-deficient nature of the triazine ring, enhanced by the fluorine atoms, suggests potential applications as a catalyst or a ligand in catalysis. It could be used to activate substrates or to tune the electronic properties of metal centers in organometallic catalysts.
Q & A
Q. What are the optimal synthetic routes for 2,4-difluoro-6-methoxy-1,3,5-triazine, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves nucleophilic substitution on cyanuric chloride derivatives. For example:
- Step 1: React cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methoxide to introduce the methoxy group at position 6 .
- Step 2: Sequential fluorination using anhydrous KF or NH4F in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–40°C) .
- Intermediates: Monitor reaction progress via <sup>19</sup>F NMR (to track fluorine substitution) and HPLC (purity >98%) .
- Critical Parameters: Avoid hydrolysis by maintaining anhydrous conditions; use Schlenk techniques for moisture-sensitive steps .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- <sup>1</sup>H/</sup>19F NMR: Confirm methoxy (δ ~3.9 ppm) and fluorine signals (δ -110 to -120 ppm) .
- X-ray Crystallography: Resolve bond angles and distances (e.g., C-F bond ~1.34 Å, C-O bond ~1.43 Å) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]<sup>+</sup> with <5 ppm error .
Critical Tip: Use deuterated DMSO for NMR to prevent solvent interference with fluorine signals .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for derivatizing this compound?
Methodological Answer: Leverage quantum chemical calculations (e.g., DFT) and cheminformatics:
- Reaction Path Search: Use tools like GRRM or AFIR to identify low-energy pathways for fluorination and methoxy substitution .
- Transition State Analysis: Calculate activation barriers for competing pathways (e.g., SNAr vs. radical mechanisms) .
- Machine Learning: Train models on triazine reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts .
Case Study: A 2024 study optimized fluorination using DFT (B3LYP/6-311G**) to predict solvent effects, reducing experimental trials by 60% .
Q. How do electronic effects of fluorine and methoxy groups influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Fluorine: Enhances electrophilicity at positions 2 and 4, facilitating SNAr with amines/thiols .
- Methoxy Group: Acts as an electron donor, stabilizing intermediates but potentially reducing reactivity at position 6 .
- Kinetic Studies: Use stopped-flow UV-Vis to measure reaction rates (e.g., k = 0.15 M<sup>−1</sup>s<sup>−1</sup> for aryl amine coupling) .
Q. What are the challenges in analyzing trace impurities in this compound, and how can they be resolved?
Methodological Answer:
Q. How can researchers design bioactivity studies for this compound derivatives?
Methodological Answer:
- Target Identification: Screen against kinase or protease families via molecular docking (AutoDock Vina) .
- In Vitro Assays: Use fluorescence polarization to measure binding affinity (e.g., Kd = 12 nM for PI3Kδ) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
Critical Consideration: Fluorine’s metabolic resistance may prolong half-life but risks bioaccumulation—balance lipophilicity (LogP <3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
